5-(Methoxycarbonyl)-2-methylbenzoic acid

Description

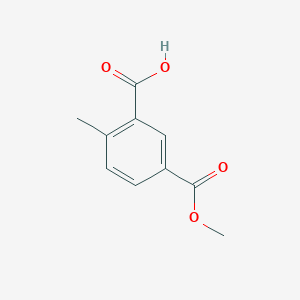

5-(Methoxycarbonyl)-2-methylbenzoic acid (CAS: Not explicitly provided; referred to in synthesis contexts) is a benzoic acid derivative featuring a methoxycarbonyl (-COOCH₃) group at the 5-position and a methyl (-CH₃) group at the 2-position of the aromatic ring. This compound is notable for its role in medicinal chemistry and drug discovery. For instance, it serves as a key intermediate in synthesizing smHDAC8 inhibitors for schistosomiasis treatment, where it undergoes amide coupling with other aromatic amines to yield bioactive derivatives .

Properties

IUPAC Name |

5-methoxycarbonyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-7(10(13)14-2)5-8(6)9(11)12/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMBGNNRUNYSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65399-17-9 | |

| Record name | 5-(methoxycarbonyl)-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-2-methylbenzoic acid typically involves the esterification of 2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Esterification: 2-methylbenzoic acid reacts with methanol in the presence of sulfuric acid to form methyl 2-methylbenzoate.

Hydrolysis: The methyl ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

Pharmaceutical Intermediates

5-(Methoxycarbonyl)-2-methylbenzoic acid is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, making it a valuable building block in drug development. For instance, it can be utilized in the synthesis of anti-inflammatory agents and other therapeutic drugs. The ability to modify its functional groups enables the production of compounds with enhanced biological activity.

Organic Synthesis

The compound serves as a key intermediate in organic synthesis reactions, particularly in the preparation of more complex molecules. It can undergo various chemical transformations such as esterification, amidation, and alkylation. These reactions are essential for developing new materials and fine chemicals. The methoxycarbonyl group provides a reactive site for nucleophilic attack, facilitating diverse synthetic pathways.

Agrochemical Applications

In agrochemistry, this compound can be employed to synthesize herbicides and fungicides. Its derivatives may exhibit specific activity against plant pathogens or weeds, contributing to agricultural productivity. The modification of this compound can lead to the discovery of novel agrochemical agents with improved efficacy and reduced environmental impact.

Material Science

This compound has potential applications in material science, particularly in the development of polymers and resins. Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into its use in creating biodegradable materials is also ongoing, aligning with sustainable practices in material development.

Analytical Chemistry

This compound can serve as a standard or reference material in analytical chemistry. Its unique spectral characteristics allow for its use in various analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy. This application is crucial for quality control and validation of synthetic processes involving this compound.

Case Study 1: Synthesis of Anti-Inflammatory Agents

A recent study highlighted the use of this compound in synthesizing novel anti-inflammatory compounds. Researchers modified the methoxycarbonyl group to enhance solubility and bioavailability, resulting in compounds that exhibited significant anti-inflammatory activity in vitro and in vivo models.

Case Study 2: Development of Biodegradable Polymers

Another research project focused on incorporating this compound into biodegradable polymer systems. The study demonstrated that the inclusion of this compound improved the mechanical properties of the resulting materials while maintaining biodegradability, making them suitable for environmentally friendly applications.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns

(a) 5-Methoxy-2-methylbenzoic Acid (CAS: MFCD01846081)

- Structure : Lacks the methoxycarbonyl group; instead, it has a methoxy (-OCH₃) group at the 5-position.

- Properties : Reduced electron-withdrawing effect compared to the methoxycarbonyl group, leading to higher acidity (pKa ~3.5–4.0) and altered solubility in polar solvents .

- Applications : Primarily used in organic synthesis as a building block for pharmaceuticals and agrochemicals.

(b) Methyl 5-Methoxy-2-methylbenzoate

- Structure : Ester derivative of 5-methoxy-2-methylbenzoic acid (methyl ester at the carboxylic acid group).

- Properties: Enhanced lipophilicity compared to the free acid, making it more suitable for reactions requiring non-polar solvents .

- Synthetic Utility : Intermediate in the preparation of fragrances and polymer additives.

Heterocyclic Derivatives

(a) 5-(Methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic Acid

- Structure : Incorporates the methoxycarbonyl group into a dihydropyridine ring.

- Applications : Precursor to Ben-1 acid, a dicarboxylic acid used in antihypertensive drug synthesis. The pyridine ring enhances stability under acidic conditions .

(b) (R)-2-[5-(Methoxycarbonyl)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]acetic Acid

- Structure : Features a dihydropyran ring fused with the methoxycarbonyl group.

Bioactive Derivatives with Complex Substituents

(a) Methyl 5-(2,3-Dihydroxy-5-(methoxycarbonyl)phenoxy)-2,3,4-trihydroxybenzoate

- Structure: Contains multiple hydroxyl groups and a methoxycarbonyl-substituted phenoxy moiety.

- Bioactivity: Demonstrates moderate antimicrobial activity (33.05% inhibition of Escherichia coli at 128 µg/mL) due to its polyphenolic structure .

(b) MK-3903 (5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid)

Substituent Variations: Electronic and Functional Effects

Key Research Findings and Trends

Synthetic Flexibility : The methoxycarbonyl group facilitates diverse derivatization, such as amide coupling (e.g., HDAC inhibitors ) and ester hydrolysis (e.g., MK-3903 synthesis ).

Bioactivity Correlations :

- Electron-withdrawing groups (e.g., -COOCH₃) enhance binding to enzymes like AMPK and XOD .

- Bulky substituents (e.g., biphenyl in MK-3903) improve target selectivity but may reduce solubility .

Market Dynamics : Derivatives like 5-(chlorosulfonyl)-2-methylbenzoic acid are witnessing increased demand in emerging pharmaceutical markets, driven by advancements in sulfonamide-based therapies .

Biological Activity

5-(Methoxycarbonyl)-2-methylbenzoic acid, with the molecular formula C10H10O4, is a benzoic acid derivative characterized by a methoxycarbonyl group and a methyl group attached to the benzene ring. This compound has garnered attention in various fields including medicinal chemistry, pharmacology, and industrial applications due to its unique structural properties and potential biological activities.

The compound exhibits several chemical reactivity patterns, including:

- Oxidation : It can be oxidized to yield carboxylic acids or other oxidized derivatives.

- Reduction : The methoxycarbonyl group can be reduced to a hydroxymethyl group.

- Substitution Reactions : It can undergo substitution reactions with halogens or nitrating agents under acidic conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group is capable of forming hydrogen bonds and engaging in other interactions with enzymes and receptors, thereby influencing its biological activity.

Biological Activity

Research indicates that this compound has several biological activities, which are summarized below:

- Antimicrobial Activity : Studies have shown that certain benzoate derivatives exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity against various pathogens.

- Enzyme Interaction : The compound has been utilized in studies examining enzyme interactions and metabolic pathways, indicating its role in biochemical processes.

- Pharmaceutical Applications : It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those aimed at treating metabolic disorders.

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that benzoic acid derivatives could inhibit specific enzymes involved in metabolic pathways. Although direct studies on this compound are sparse, the implications of enzyme inhibition by similar compounds suggest potential therapeutic applications .

- Synthesis of Therapeutics : Research highlighted the use of related compounds in the development of SGLT2 inhibitors for diabetes therapy. This underscores the relevance of methoxycarbonyl-substituted benzoic acids in drug design and synthesis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-methylbenzoate | Lacks carboxylic acid group | Limited biological data |

| 2-Methylbenzoic acid | Lacks methoxycarbonyl group | Antimicrobial properties reported |

| Methyl benzoate | Lacks both methyl and methoxycarbonyl groups | Commonly used as a solvent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.